molecular formula C25H19N3O2S3 B2777455 2-((3-allyl-4-oxo-5-(thiophen-2-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(naphthalen-1-yl)acetamide CAS No. 379239-22-2

2-((3-allyl-4-oxo-5-(thiophen-2-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(naphthalen-1-yl)acetamide

Cat. No. B2777455
CAS RN: 379239-22-2
M. Wt: 489.63
InChI Key: VWYGAGXAOZTYGK-UHFFFAOYSA-N
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Description

2-((3-allyl-4-oxo-5-(thiophen-2-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(naphthalen-1-yl)acetamide is a useful research compound. Its molecular formula is C25H19N3O2S3 and its molecular weight is 489.63. The purity is usually 95%.
BenchChem offers high-quality 2-((3-allyl-4-oxo-5-(thiophen-2-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(naphthalen-1-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((3-allyl-4-oxo-5-(thiophen-2-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(naphthalen-1-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Structural Analysis : Research by Subasri et al. (2017) focuses on the crystal structures of compounds closely related to your specified compound. They discovered that in these compounds, the pyrimidine ring is inclined at a specific angle to the naphthalene ring system. This structural analysis is crucial for understanding the physical and chemical properties of these compounds (Subasri et al., 2017).

  • Antitumor Agents and Thymidylate Synthase Inhibitors : Gangjee et al. (2004) synthesized a series of compounds similar to the one you mentioned as potential thymidylate synthase (TS) inhibitors and antitumor agents. Their research sheds light on the potential therapeutic applications of these compounds (Gangjee et al., 2004).

  • Synthesis and Characterization : Yang Jing (2010) designed and synthesized novel derivatives related to your specified compound. The research included characterization of these compounds using various techniques, contributing to the understanding of their chemical properties (Yang Jing, 2010).

  • Hirshfeld Surface Analysis and DFT Calculation : Gouda et al. (2022) conducted a detailed analysis of similar compounds, including Hirshfeld surface analysis and density functional theory (DFT) calculations. This study is significant for understanding the molecular interactions and stability of these compounds (Gouda et al., 2022).

  • Anti-HIV Activity : Hamad et al. (2010) synthesized a series of naphthalene derivatives, which includes structures similar to the compound you mentioned, and evaluated their inhibitory activity against HIV. This research highlights the potential application of these compounds in antiviral therapies (Hamad et al., 2010).

  • Antibacterial Agents : Ramalingam et al. (2019) synthesized derivatives that are closely related to the specified compound and tested them for antibacterial activity. Their findings contribute to the potential use of these compounds in treating bacterial infections (Ramalingam et al., 2019).

  • Antioxidant Activity : Taha (2012) researched the synthesis of novel derivatives from 2-acetylnaphthalene, which are structurally related to the specified compound. The study included an assessment of their antioxidant activity, indicating potential therapeutic applications (Taha, 2012).

  • Anti-HIV Drug Properties : Oftadeh et al. (2013) conducted a study on acetamide derivatives as anti-HIV drugs using density functional theory (DFT). This research is crucial for understanding the potential of these compounds in HIV treatment (Oftadeh et al., 2013).

properties

IUPAC Name

N-naphthalen-1-yl-2-(4-oxo-3-prop-2-enyl-5-thiophen-2-ylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19N3O2S3/c1-2-12-28-24(30)22-18(20-11-6-13-31-20)14-32-23(22)27-25(28)33-15-21(29)26-19-10-5-8-16-7-3-4-9-17(16)19/h2-11,13-14H,1,12,15H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWYGAGXAOZTYGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C2=C(N=C1SCC(=O)NC3=CC=CC4=CC=CC=C43)SC=C2C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19N3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-allyl-4-oxo-5-(thiophen-2-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(naphthalen-1-yl)acetamide

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